molecular formula C15H16FN5O3 B2958458 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034246-27-8

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2958458
CAS No.: 2034246-27-8
M. Wt: 333.323
InChI Key: VJHBUFSSWNPBKL-UHFFFAOYSA-N
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Description

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic small molecule featuring a pyrazolo-oxazine core fused to a pyrrolidine ring via a methanone linker. While direct bioactivity data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., pyrazolo-oxazine derivatives) have demonstrated antioxidant, anticancer, and pharmacological activities . Its molecular complexity, particularly the fluoropyrimidine substituent, suggests enhanced target selectivity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O3/c16-10-7-17-15(18-8-10)24-11-2-4-20(9-11)14(22)12-6-13-21(19-12)3-1-5-23-13/h6-8,11H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHBUFSSWNPBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H16N4O2\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2
PropertyValue
Molecular Weight288.30 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it acts as a phosphodiesterase 4B (PDE4B) inhibitor , which is significant in the modulation of inflammatory responses and may have implications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Key Mechanisms:

  • Inhibition of PDE4B : This leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in regulating inflammation.
  • Modulation of Signaling Pathways : The compound may influence several signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Studies have demonstrated that the compound exhibits various biological activities:

Antiinflammatory Activity

In vitro studies show that the compound significantly reduces pro-inflammatory cytokine production in activated macrophages. This suggests its potential use in inflammatory diseases.

Anticancer Activity

Preliminary data indicate that the compound may inhibit the proliferation of cancer cell lines, particularly those associated with solid tumors. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Cell Line Studies : In a study involving human lung cancer cells (A549), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM.
  • Animal Models : In murine models of asthma, administration of the compound led to a significant reduction in airway hyperresponsiveness and eosinophilic inflammation compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name / Core Structure Substituents / Modifications Molecular Weight (g/mol) Reported Bioactivity Key References
Target Compound Pyrrolidine-5-fluoropyrimidinyl-oxy methanone ~380 (estimated) Inferred anticancer/antioxidant potential
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol Methanol substituent 154.17 Supplier-listed; no explicit bioactivity
(6,7-Dihydro-5H-pyrazolo[...]piperidin-1-yl)methanone Piperidine-fluorophenyl-oxadiazole substituent ~420 (estimated) No direct data; structural analog
Pyrazolopyranopyrimidinones (e.g., 4-(4-methoxyphenyl)-[...]oxazin-5-one) Methoxyphenyl-pyrano-pyrimidinone core ~350–400 Antioxidant, anticancer activities
(+)-(5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[...]pyrazin-5-yl [...] carboxylate Chloropyridinyl-pyrrolopyrazine core ~450 (estimated) Pharmacological screening candidate

Key Structural and Functional Insights:

Core Heterocycles: The pyrazolo-oxazine core in the target compound is shared with simpler analogs like 6,7-dihydro-5H-pyrazolo[...]oxazin-3-ylmethanol . However, the target’s pyrrolidine-fluoropyrimidine substituent introduces steric and electronic complexity absent in methanol-substituted analogs, likely enhancing receptor binding specificity . Compared to pyrazolopyranopyrimidinones , the target lacks a pyranopyrimidinone system but retains fused heterocyclic features associated with anticancer activity.

Substituent Effects :

  • The 5-fluoropyrimidinyl-oxy group in the target compound contrasts with the 3-(2-fluorophenyl)-1,2,4-oxadiazole group in ’s analog . Fluorine in pyrimidine may improve metabolic stability and π-stacking interactions in biological targets compared to phenyl-oxadiazole systems.
  • The chloropyridinyl substituent in ’s compound highlights halogenated aromatic groups as common pharmacophores, though fluorine’s smaller size and electronegativity may offer distinct advantages in solubility and toxicity profiles.

Bioactivity Inference: Pyrazolo-oxazine derivatives in exhibited antioxidant and anticancer activities, likely mediated by radical scavenging or kinase inhibition . The target’s fluoropyrimidine group could enhance these effects by modulating electron density in the heterocyclic core.

Physicochemical Properties: The target’s higher molecular weight (~380 vs. 154.17 in ’s analog) may reduce solubility but improve target affinity. The methanone linker could confer rigidity compared to ester or alcohol linkers in other analogs.

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